(2R)-3-Benzyl-2-methylpentan-1-ol
Description
(2R)-3-Benzyl-2-methylpentan-1-ol is a chiral secondary alcohol with the molecular formula C₁₃H₂₀O and a molecular weight of 192.3 g/mol. Its structure features a benzyl group (-CH₂C₆H₅) at the third carbon and a methyl group (-CH₃) at the second carbon of a pentanol backbone. The stereocenter at C2 adopts the R configuration, conferring optical activity. The benzyl group enhances lipophilicity, influencing solubility and reactivity, while the primary alcohol (-CH₂OH) at C1 provides a site for oxidation or derivatization.
This compound’s stereochemistry is critical in applications requiring enantiomeric purity, such as asymmetric synthesis or pharmaceutical intermediates. Its structural complexity necessitates advanced analytical methods, including X-ray crystallography (e.g., SHELX programs) for absolute configuration determination .
Properties
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-AMGKYWFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Benzyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-3-Benzyl-2-methylpentan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Benzyl-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: (2R)-3-Benzyl-2-methylpentan-1-one or (2R)-3-Benzyl-2-methylpentanoic acid.
Reduction: (2R)-3-Benzyl-2-methylpentane.
Substitution: (2R)-3-Benzyl-2-methylpentyl chloride or bromide.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-3-Benzyl-2-methylpentan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals or as a ligand in the development of chiral catalysts for asymmetric synthesis.
Industry: In the fragrance and flavor industry, this compound can be used as an intermediate in the production of aroma compounds. Its unique structure contributes to the development of novel scents and flavors.
Mechanism of Action
The mechanism by which (2R)-3-Benzyl-2-methylpentan-1-ol exerts its effects depends on its specific application. In catalytic processes, the compound may interact with metal centers to facilitate asymmetric transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The benzyl substituent distinguishes (2R)-3-Benzyl-2-methylpentan-1-ol from simpler alcohols. Key comparisons include:
Table 1: Physical Properties of Selected Alcohols
| Compound Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Molecular Weight | Water Solubility |
|---|---|---|---|---|---|
| This compound | Not Available | Estimated >200 | ~0.89–0.92* | 192.3 | Low |
| 2-Methyl-3-pentanol | 565-67-3 | Not Reported | - | 102.17 | Moderate |
| 3-Methyl-2-buten-1-ol | 556-82-1 | 140 | 0.84 | 86.13 | Moderate |
*Estimated based on benzyl-containing analogs.
Key Observations :
- Molecular Weight and Boiling Point: The benzyl group increases molecular weight and boiling point compared to non-aromatic analogs like 2-Methyl-3-pentanol.
- Solubility : The hydrophobic benzyl group reduces water solubility, whereas 3-Methyl-2-buten-1-ol (with a polar hydroxyl and less bulky structure) exhibits moderate solubility .
Reactivity and Functional Group Behavior
- Oxidation: The primary alcohol in this compound can oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄). In contrast, secondary alcohols like 2-Methyl-3-pentanol oxidize to ketones.
- Benzyl Group Reactivity : The benzyl substituent enables electrophilic aromatic substitution (e.g., nitration), absent in aliphatic analogs.
- Double Bond Effects : 3-Methyl-2-buten-1-ol’s conjugated double bond (C2–C3) enhances stability but limits reactivity compared to the saturated backbone of the target compound .
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